molecular formula C10H11FN2O3 B581767 4-(2-Fluoro-6-nitrophenyl)morpholine CAS No. 1233955-40-2

4-(2-Fluoro-6-nitrophenyl)morpholine

Cat. No.: B581767
CAS No.: 1233955-40-2
M. Wt: 226.207
InChI Key: RVPOFXBMBJKJJK-UHFFFAOYSA-N
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Description

4-(2-Fluoro-6-nitrophenyl)morpholine is an organic compound with the molecular formula C10H11O3N2F It is a derivative of morpholine, where the morpholine ring is substituted with a 2-fluoro-6-nitrophenyl group

Scientific Research Applications

4-(2-Fluoro-6-nitrophenyl)morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Biochemical Pathways

4-(2-Fluoro-6-nitrophenyl)morpholine is known to be a reactant in the synthesis of 5-substituted oxazolidinone derivatives . These derivatives have high antimicrobial activity, indicating that this compound may play a role in the biochemical pathways related to antimicrobial action.

Result of Action

It’s known that this compound is a key intermediate in the synthesis of linezolid , a highly effective pharmaceutical used against a wide class of Gram-positive pathogens. This suggests that the compound may have significant effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity. For instance, it’s recommended that this compound be stored in a dry environment at 2-8°C to maintain its stability.

Safety and Hazards

This chemical is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluoro-6-nitrophenyl)morpholine typically involves the nucleophilic substitution reaction of 2-fluoro-6-nitroaniline with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form the corresponding amine.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to yield 4-(2-Fluoro-6-aminophenyl)morpholine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products:

    Reduction: 4-(2-Fluoro-6-aminophenyl)morpholine.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • 4-(2-Fluoro-4-nitrophenyl)morpholine
  • 3-Fluoro-2-nitrophenol
  • 2-(2,6-Difluorophenyl)morpholine hydrochloride

Comparison: 4-(2-Fluoro-6-nitrophenyl)morpholine is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

4-(2-fluoro-6-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O3/c11-8-2-1-3-9(13(14)15)10(8)12-4-6-16-7-5-12/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPOFXBMBJKJJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=C2F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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